molecular formula C20H15Cl3N2OS B158924 Sertaconazole CAS No. 99592-32-2

Sertaconazole

Cat. No. B158924
CAS RN: 99592-32-2
M. Wt: 437.8 g/mol
InChI Key: JLGKQTAYUIMGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sertaconazole is a topical antifungal drug used in treating athlete’s foot infection that occurs between the toes. It is used for adults and children of age 12 or above . It is an imidazole/triazole type antifungal agent and a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase .


Synthesis Analysis

The synthesis of Sertaconazole involves several steps, including the use of 1- (2 of 0.2mol its feature comprises:, the 4-dichlorobenzene)-also [b] thiophene, 12g sodium hydroxide, the 16ml 50% tetrabutylammonium chloride aqueous solution .


Molecular Structure Analysis

Sertaconazole has a molecular formula of C20H15Cl3N2OS and a molecular weight of 437.76 . The active principal structure of Sertaconazole has an asymmetric carbon, which makes this molecule chiral .


Chemical Reactions Analysis

Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . Chiral separation of Sertaconazole was explained by hydrogen bondings and π-π interactions .


Physical And Chemical Properties Analysis

Sertaconazole nitrate is a third-generation synthetic broad-spectrum, benzothiophene imidazole antifungal agent . It is practically insoluble in water, soluble in methanol, sparingly soluble in alcohol, and in methylene chloride .

Scientific Research Applications

Antifungal Efficacy

Sertaconazole, a new antifungal agent, has been shown to be effective in treating cutaneous dermatophytosis. A study comparing sertaconazole with miconazole cream found a significant decrease in symptom scores favoring sertaconazole, with a higher rate of complete clinical cure in the sertaconazole group (Sharma et al., 2011). Another study emphasized its broad-spectrum antifungal activity, effectiveness against dermatophytes, yeasts, and opportunistic filamentous fungi, and its potential utility in treating fungal infections resistant to other azoles (Croxtall & Plosker, 2009).

Application in Nail Treatments

Sertaconazole has been evaluated for nail penetration in a patch formulation for treating onychodystrophy and onychomycosis. In a study, sertaconazole-treated nail samples showed concentrations well above the minimum inhibitory concentrations for relevant fungi, with no systemic absorption detected, suggesting potential effectiveness in nail fungal infections (Susilo et al., 2006).

Topical Treatment of Superficial Candidiasis

Sertaconazole's efficacy extends to the treatment of superficial candidiasis. It inhibits ergosterol biosynthesis, disrupting fungal cell walls, and at higher concentrations, it binds to nonsterol lipids in fungal cell walls, leading to cell lysis. It has shown fungistatic and fungicidal activities in dose-dependent manners and possesses antimicrobial activity against various pathogens including yeasts and dermatophyte fungi (Carrillo-Muñoz et al., 2013).

Comparative Efficacy in Dermatophytoses

A pilot study compared the efficacy and safety of sertaconazole with terbinafine and luliconazole in patients with dermatophytoses. Sertaconazole showed better relief in signs and symptoms during the study and follow-up period, with no recurrence of disease, highlighting its potential as a superior treatment option (Jerajani et al., 2013).

Novel Delivery Systems

Research into novel delivery systems for sertaconazole has been explored. For instance, sertaconazole-loaded cubosomes aimed at targeting the infected cornea showed promising mucoadhesive behavior and enhanced permeability, indicating potential applications in treating fungal keratitis (Younes et al., 2018).

Safety And Hazards

Sertaconazole should be used as directed by a doctor. It is for external use only and should not be used orally, intravaginally, rectally, on lips, or into the eyes . Avoid dust formation and breathing mist, gas, or vapors. Avoid contacting with skin and eye .

properties

IUPAC Name

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99592-39-9 (Nitrate)
Record name Sertaconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048551
Record name Sertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sertaconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 6.37e-03 g/L
Record name Sertaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sertaconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Sertaconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.
Record name Sertaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sertaconazole

CAS RN

99592-32-2
Record name Sertaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99592-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertaconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sertaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01153
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERTACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W71I16EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sertaconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The specification CN 1358719 (CAPLUS 2003:711267) discloses the synthesis of sertaconazole mononitrate (I) by etherifying 3-bromomethyl-7-chlorobenzo[b]thiophene (III) with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) at a molar ratio of 1:1 in toluene-water (3:1, v/v) in the presence of sodium hydroxide and 50% tetrabutylammonium chloride (IV, Z═Cl) solution at 80° C. for 4 hours, extracting with ethyl ether to obtain free base of sertaconazole, salifying with nitric acid and recrystallizing in 95% ethanol. The resulting content in sertaconazole mononitrate of the thus prepared product is >98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 2-L flask was loaded with 308 mL of toluene, 100 g of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) (0.389 mol) and 6.67 g of tetrabutylammonium hydrogen sulfate (IV, Z═HSO4) (0.0196 mol). Then, 155 g of sodium hydroxide (purity 49%; 1.905 mol) were added. The mixture was heated at 35-40° C. and stirred for 15 minutes. A solution comprising 111.11 g of 3-bromomethyl-7-chlorobenzo[b]thiophene (III) (0.425 mol) and 595 mL of toluene, maintaining the mass temperature between 37 and 40° C., was added for at least 30 minutes. After the addition, the system was maintained between 37 and 40° C. for 2.5 hours and thereafter water (635 mL) was added. The mixture was cooled to a mass temperature of 5-10° C. and the sertaconazole precipitated was filtered and washed with water and cold toluene (5-10° C.), obtaining 179.7 g of wet sertaconazole free base (161.7 g dry).
Quantity
308 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
catalyst
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
111.11 g
Type
reactant
Reaction Step Three
Quantity
595 mL
Type
reactant
Reaction Step Four
Name
Quantity
635 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sertaconazole
Reactant of Route 2
Reactant of Route 2
Sertaconazole
Reactant of Route 3
Reactant of Route 3
Sertaconazole
Reactant of Route 4
Reactant of Route 4
Sertaconazole
Reactant of Route 5
Reactant of Route 5
Sertaconazole
Reactant of Route 6
Reactant of Route 6
Sertaconazole

Citations

For This Compound
3,130
Citations
JD Croxtall, GL Plosker - Drugs, 2009 - Springer
… showed resistance to sertaconazole, and continuous culture of Candida spp. in sertaconazole-containing media failed to induce resistance. Following application of sertaconazole …
Number of citations: 181 link.springer.com
AJ Carrillo-Muñoz, G Giusiano, PA Ezkurra… - Expert review of anti …, 2005 - Taylor & Francis
… have confirmed the value of sertaconazole in the topical treatment of … Sertaconazole has a wide action spectrum that includes … of a new formulation of sertaconazole for the treatment of …
Number of citations: 55 www.tandfonline.com
AJ Carrillo-Muñoz, C Tur-Tur, G Giusiano… - Expert review of anti …, 2013 - Taylor & Francis
Sertaconazole is a useful antifungal agent against mycoses of the … At higher concentrations, sertaconazole is able to bind to nonsterol … The antifungal spectrum of sertaconazole includes …
Number of citations: 60 www.tandfonline.com
F Liebel, P Lyte, M Garay, J Babad… - Archives of dermatological …, 2006 - Springer
… , sertaconazole nitrate, terconazole, tioconazole and ketoconazole) against in vitro and in vivo models of inflammation. We report that sertaconazole … In vivo, sertaconazole nitrate was …
Number of citations: 98 link.springer.com
E Drouhet, B Dupont - Arzneimittel-forschung, 1992 - europepmc.org
… Candida albicans was very sensitive to sertaconazole both in serotype A and serotype B … azoles, although sertaconazole MICs were lower than those of miconazole. Sertaconazole also …
Number of citations: 65 europepmc.org
MM Abdellatif, IA Khalil, MAF Khalil - International journal of pharmaceutics, 2017 - Elsevier
The aim of this study was to develop different vesicular systems for sertaconazole nitrate and evaluate the ability of targeting deep skin layers to treat dermal fungal infection. Therefore, …
Number of citations: 107 www.sciencedirect.com
R Sur, JM Babad, M Garay, FT Liebel… - Journal of investigative …, 2008 - Elsevier
… of eight antifungal agents, sertaconazole nitrate was the most … , sertaconazole nitrate, exerts its anti-inflammatory activity. In an unexpected finding, we demonstrate that sertaconazole …
Number of citations: 65 www.sciencedirect.com
C Palacı́n, C Tarrago, JA Ortiz - International Journal of …, 2000 - Wiley Online Library
… Sertaconazole is a broad spectrum antifungal agent with … In this study, the pharmacological properties of sertaconazole related to … The following properties of sertaconazole have been …
Number of citations: 48 obgyn.onlinelibrary.wiley.com
R Susilo, HC Korting, W Greb, UP Strauss - American journal of clinical …, 2006 - Springer
… No plasma sertaconazole concentrations could be detected. … agent sertaconazole adds broad-spectrum antimicrobial activity. In this study, the concentrations of sertaconazole in the …
Number of citations: 38 link.springer.com
MA Pfaller, DA Sutton - Diagnostic microbiology and infectious disease, 2006 - Elsevier
… compared to sertaconazole nitrate … of sertaconazole nitrate against major fungal pathogens that cause and complicate tinea pedis. In light of the new topical formulation of sertaconazole …
Number of citations: 62 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.